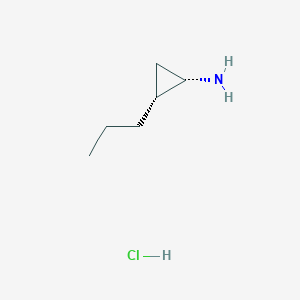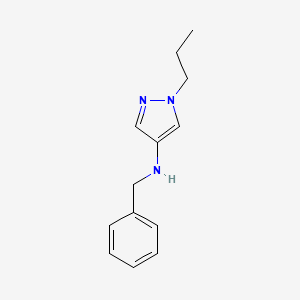![molecular formula C9H14F3N3O B11734603 (2-methoxyethyl)({[1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]methyl})amine](/img/structure/B11734603.png)
(2-methoxyethyl)({[1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]methyl})amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2-metoxietil)({[1-metil-3-(trifluorometil)-1H-pirazol-4-il]metil})amina es un compuesto químico con una estructura compleja que incluye un grupo metoxietil y un anillo de pirazol sustituido con trifluorometil
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de (2-metoxietil)({[1-metil-3-(trifluorometil)-1H-pirazol-4-il]metil})amina normalmente implica varios pasos, comenzando con precursores fácilmente disponiblesLas condiciones de reacción a menudo requieren el uso de bases fuertes y solventes como la dimetilformamida (DMF) para facilitar las reacciones .
Métodos de producción industrial
En un entorno industrial, la producción de este compuesto puede implicar condiciones de reacción optimizadas para maximizar el rendimiento y la pureza. Esto podría incluir el uso de reactores de flujo continuo, que permiten un mejor control de los parámetros de reacción y la escalabilidad. Además, se utilizan técnicas de purificación como la recristalización y la cromatografía para garantizar que el producto final cumpla con las especificaciones requeridas .
Análisis De Reacciones Químicas
Tipos de reacciones
(2-metoxietil)({[1-metil-3-(trifluorometil)-1H-pirazol-4-il]metil})amina puede sufrir varias reacciones químicas, incluyendo:
Oxidación: Este compuesto se puede oxidar utilizando agentes oxidantes como el permanganato de potasio o el peróxido de hidrógeno, lo que lleva a la formación de los óxidos correspondientes.
Reducción: Las reacciones de reducción se pueden llevar a cabo utilizando agentes reductores como el hidruro de litio y aluminio, lo que resulta en la formación de aminas o alcoholes.
Sustitución: Las reacciones de sustitución nucleófila son comunes, donde el grupo metoxietil se puede reemplazar por otros nucleófilos en condiciones apropiadas
Reactivos y condiciones comunes
Oxidación: Permanganato de potasio, peróxido de hidrógeno.
Reducción: Hidruro de litio y aluminio, borohidruro de sodio.
Sustitución: Nucleófilos como haluros, aminas y tioles.
Productos principales
Los principales productos formados a partir de estas reacciones dependen de los reactivos y las condiciones específicas utilizadas. Por ejemplo, la oxidación puede producir óxidos, mientras que la reducción puede producir aminas o alcoholes .
Aplicaciones Científicas De Investigación
(2-metoxietil)({[1-metil-3-(trifluorometil)-1H-pirazol-4-il]metil})amina tiene una amplia gama de aplicaciones en la investigación científica:
Química: Utilizado como bloque de construcción en la síntesis de moléculas más complejas.
Biología: Investigado por su potencial como sonda bioquímica para estudiar las interacciones de las enzimas.
Medicina: Explorado por sus posibles propiedades terapéuticas, incluidas las actividades antiinflamatorias y anticancerígenas.
Industria: Utilizado en el desarrollo de nuevos materiales y procesos químicos .
Comparación Con Compuestos Similares
Compuestos similares
2-Fluorodescloroquetamina: Un anestésico disociativo relacionado con la ketamina, con una estructura similar pero diferentes grupos funcionales.
3-Bencil-5-bromo-N-(2-cloro-4-nitrofenil)-2-hidroxibenzamida: Un compuesto con una estructura de benzamida, utilizado en diversas aplicaciones químicas.
Singularidad
(2-metoxietil)({[1-metil-3-(trifluorometil)-1H-pirazol-4-il]metil})amina es único debido a su combinación específica de grupos funcionales, que confieren propiedades químicas y reactividad distintas. Esto lo convierte en un compuesto valioso para la investigación y el desarrollo específicos en múltiples campos científicos .
Propiedades
Fórmula molecular |
C9H14F3N3O |
|---|---|
Peso molecular |
237.22 g/mol |
Nombre IUPAC |
2-methoxy-N-[[1-methyl-3-(trifluoromethyl)pyrazol-4-yl]methyl]ethanamine |
InChI |
InChI=1S/C9H14F3N3O/c1-15-6-7(5-13-3-4-16-2)8(14-15)9(10,11)12/h6,13H,3-5H2,1-2H3 |
Clave InChI |
CNEGPUCHLBKKAY-UHFFFAOYSA-N |
SMILES canónico |
CN1C=C(C(=N1)C(F)(F)F)CNCCOC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-{[(1-ethyl-1H-pyrazol-3-yl)methyl]amino}butan-1-ol](/img/structure/B11734525.png)
![1-Ethyl-N-[(1-propyl-1H-pyrazol-5-YL)methyl]-1H-pyrazol-4-amine](/img/structure/B11734530.png)
![1-ethyl-N-[(1-ethyl-4-methyl-1H-pyrazol-5-yl)methyl]-1H-pyrazol-4-amine](/img/structure/B11734533.png)
![(3R)-3-amino-3-[3-methyl-2-(trifluoromethyl)phenyl]propan-1-ol](/img/structure/B11734535.png)
![butyl[(1-cyclopentyl-1H-pyrazol-4-yl)methyl]amine](/img/structure/B11734536.png)

![1-methyl-3-[(2-methylpropyl)amino]-1H-pyrazole-5-carboxamide](/img/structure/B11734546.png)
![[2-(dimethylamino)ethyl][(1-ethyl-1H-pyrazol-3-yl)methyl]amine](/img/structure/B11734553.png)
![(2-methoxyethyl)[(1-propyl-1H-pyrazol-4-yl)methyl]amine](/img/structure/B11734560.png)

![1,4-dimethyl-N-{[5-methyl-1-(propan-2-yl)-1H-pyrazol-4-yl]methyl}-1H-pyrazol-5-amine](/img/structure/B11734581.png)
![N-[(1-ethyl-1H-pyrazol-4-yl)methyl]-3-methoxy-1-methyl-1H-pyrazol-4-amine](/img/structure/B11734592.png)
![2-({[1-(2-fluoroethyl)-1H-pyrazol-4-yl]amino}methyl)benzoic acid](/img/structure/B11734596.png)

